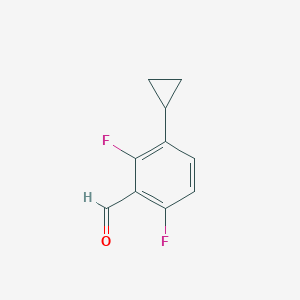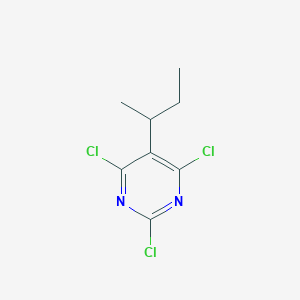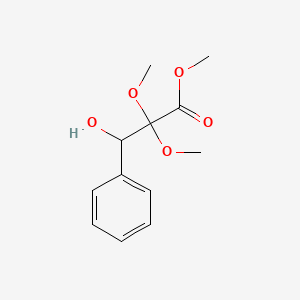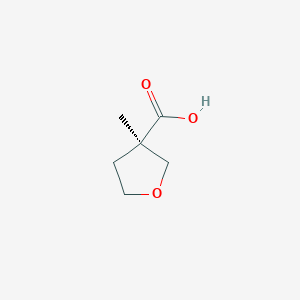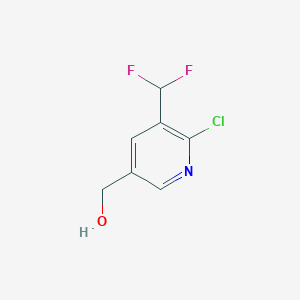
(6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H6ClF2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of (6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups contribute to its reactivity and ability to interact with various enzymes and receptors. These interactions can modulate biological processes, making the compound of interest for drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol: Similar but with the chloro and difluoromethyl groups in different positions on the pyridine ring.
(6-Chloro-5-(difluoromethyl)-4-(trifluoromethyl)-3-pyridinyl)methanol: Contains both difluoromethyl and trifluoromethyl groups.
Uniqueness
The uniqueness of (6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H6ClF2NO |
|---|---|
Peso molecular |
193.58 g/mol |
Nombre IUPAC |
[6-chloro-5-(difluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-5(7(9)10)1-4(3-12)2-11-6/h1-2,7,12H,3H2 |
Clave InChI |
ATOFYZZJXDCHNK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)F)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
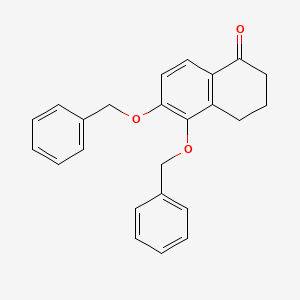
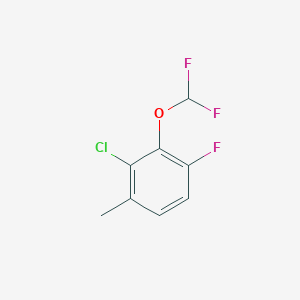

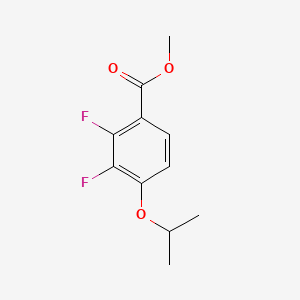
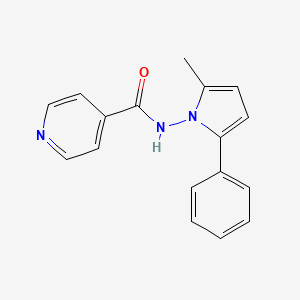

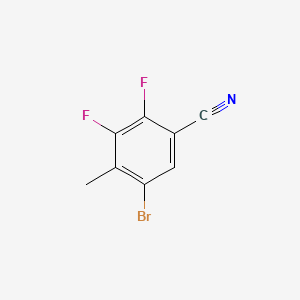
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
